4-Ethynyl-1H-indole Enables Regioselective Ergot Alkaloid Precursor Synthesis Not Achievable with C5-Ethynylindole
4-Ethynyl-1H-indole serves as the essential precursor for generating the (indolylvinyl)metallic reagent required for synthesizing diastereomeric amino acids that probe the ergot alkaloid biosynthetic pathway. The synthetic sequence employs 4-ethynylindole via a hydrostannylation/metal-metal exchange sequence to construct the 4-(γ,γ-dimethylallyl)tryptophan skeleton, a transformation that is structurally dependent on the C4 ethynyl substitution pattern [1]. 5-Ethynylindole, by contrast, cannot access this biosynthetically relevant scaffold because the C4 position of the ergoline framework is where the dimethylallyl side chain must be attached in the natural pathway [1].
| Evidence Dimension | Synthetic access to ergot alkaloid biosynthetic intermediate |
|---|---|
| Target Compound Data | Successful (indolylvinyl)metallic reagent formation and subsequent coupling to amidomalonate reagent; diastereomeric amino acids obtained |
| Comparator Or Baseline | 5-Ethynylindole: Not applicable to this transformation; would yield incorrect regioisomer incompatible with biosynthetic feeding studies |
| Quantified Difference | Qualitative binary: Target compound enables pathway-valid synthesis; comparator fails to produce biologically relevant scaffold |
| Conditions | Hydrostannylation with tributyltin hydride, AIBN initiator; metal-metal exchange with n-BuLi; coupling with dimethyl [N-methyl-N-[(2,2,2-trichloroethoxy)carbonyl]amino]malonate; feeding to Claviceps sp. SD58 followed by GC-MS analysis |
Why This Matters
Procurement of 4-ethynyl-1H-indole is required for any research program investigating C4-substituted indole alkaloid biosynthesis; substitution with 5-ethynylindole would yield structurally incorrect products incompatible with the biological question.
- [1] Kozikowski, A. P.; Okita, M.; Kobayashi, M.; Floss, H. G. Probing ergot alkaloid biosynthesis: Synthesis and feeding of a proposed intermediate along the biosynthetic pathway. A new amidomalonate for tryptophan elaboration. J. Org. Chem. 1988, 53, 863-869. View Source
